5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one
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Overview
Description
5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy groups at positions 5 and 7, and a 3-methyl-2-oxobutyl substituent at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxycoumarin with a suitable alkylating agent, such as 3-methyl-2-oxobutyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5,7-Dimethoxy-8-(3-methyl-2-oxobutyl)chromen-2-one
- 7-Geranyloxy-6-methoxycoumarin
- 5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin
Comparison: Compared to similar compounds, 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one exhibits unique properties due to the specific positioning of its substituents. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5,7-dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
UBBJEHXBMMIIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC |
Origin of Product |
United States |
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